molecular formula C4H7ClN2S B8808699 2-Methylthiazol-5-amine hydrochloride

2-Methylthiazol-5-amine hydrochloride

Cat. No. B8808699
M. Wt: 150.63 g/mol
InChI Key: IXANNIOUIIRPED-UHFFFAOYSA-N
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Patent
US09388180B2

Procedure details

To a solution of Et3N (1.4 ml, 10 mmol) and 2-methylthiazol-5-amine hydrochloride (1 g, 6.6 mmol) in DCM (30 mL) was added Ac2O (0.94 mL, 10 mmol). The mixture was stirred at room temperature for 3 h. The reaction solution was concentrated, deposited onto silica gel and loaded onto a silica gel column and eluted with EA to give the title compound (0.8 g, yield: 77%).
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
CCN(CC)CC.Cl.[CH3:9][C:10]1[S:11][C:12]([NH2:15])=[CH:13][N:14]=1.[CH3:16][C:17](OC(C)=O)=[O:18]>C(Cl)Cl>[CH3:9][C:10]1[S:11][C:12]([NH:15][C:17](=[O:18])[CH3:16])=[CH:13][N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
Cl.CC=1SC(=CN1)N
Name
Quantity
0.94 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
WASH
Type
WASH
Details
eluted with EA

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1SC(=CN1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.